Vilanterol Dimer
Description
Properties
Molecular Formula |
C48H64Cl4N2O9 |
|---|---|
Molecular Weight |
954.8 g/mol |
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl-[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C48H64Cl4N2O9/c49-41-11-9-12-42(50)39(41)33-62-25-23-60-21-7-3-1-5-19-53-29-47(58)35-15-17-45(56)37(27-35)30-54(31-48(59)36-16-18-46(57)38(28-36)32-55)20-6-2-4-8-22-61-24-26-63-34-40-43(51)13-10-14-44(40)52/h9-18,27-28,47-48,53,55-59H,1-8,19-26,29-34H2/t47-,48-/m0/s1 |
InChI Key |
IZUWHFQBOKMICO-CRKOEVGVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)C[C@@H](C4=CC(=C(C=C4)O)CO)O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)CC(C4=CC(=C(C=C4)O)CO)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route from Patent CN104744270A (2013)
This patent introduces a novel synthetic method for vilanterol focusing on a more accessible and industrially feasible route.
- Reaction of compound 4 (halogenated intermediate) with compound 3 (a chiral intermediate) to form compound 2.
- Compound 3 is easier and cheaper to prepare compared to previously used compound 5.
- Use of common solvents such as DMF, DMSO, THF, and bases like triethylamine or sodium carbonate.
- Reaction temperature range: -20°C to reflux, optimized at room temperature (25-30°C).
- Avoids expensive and hazardous reagents like sodium hydride and bromine in early steps.
- Simplifies intermediate preparation, improving yield and scalability.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | Compound 4 + Compound 3 | DMF solvent, triethylamine base, 25-30°C | Formation of compound 2 |
| 2 | Compound 2 processing | Deprotection and purification | Final vilanterol product |
This method emphasizes industrial applicability by selecting readily available raw materials and mild reaction conditions.
Detailed Multi-Step Synthesis from Patent CN109574860B (2019)
This patent discloses an improved, industrially applicable four-step synthesis of vilanterol with detailed reaction conditions, yields, and purities.
| Step | Description | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of Intermediate 1 | Salicyl alcohol + glyoxylic acid; NaOH base; water/THF (1:1); 50-60°C; pH adjusted to 2-3; extraction | 84 | 98 | Use of benzyltriethylammonium chloride as phase transfer catalyst; mild conditions |
| 2 | Chiral Resolution of Intermediate 1 to 2 | (S)-(+)-phenylglycine resolving agent; n-butanol solvent; heating at 110°C; crystallization | 66.7 | 98 (ee) | High enantiomeric excess (ee); multiple recrystallizations for purity |
| 3 | Preparation of Intermediate 3 | Delbin reaction on intermediate 5; ethyl acetate solvent; urotropin catalyst; acid/base workup | 90 | 98 | Efficient conversion with mild room temperature conditions |
| 4 | Acylation to form Intermediate 4 | Intermediate 2 + Intermediate 3; EDCI/HOBt condensing agent; triethylamine base; DMF solvent; 25°C | Not stated | Not stated | High selectivity acylation step |
| 5 | Reduction to Vilanterol | NaBH4 + BF3·Et2O reducing agents; anhydrous THF solvent; 0°C to reflux; nitrogen atmosphere | 88 | 98 | Controlled addition to maintain temperature; quenching and purification steps detailed |
Summary of Advantages:
- Shorter synthetic route compared to older methods.
- Use of relatively inexpensive and readily available reagents.
- Mild reaction conditions conducive to industrial scale-up.
- High yields and purity at each stage.
- Detailed control of chiral purity and atom economy.
| Intermediate | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Intermediate 1 | Salicyl alcohol + glyoxylic acid + NaOH | Water/THF (1:1) | 50-60 | 6 hours | 84 | 98 |
| Intermediate 2 | Chiral resolution with (S)-(+)-phenylglycine | n-Butanol | 110 (reaction), 0-5 (crystallization) | 4 hours + overnight | 66.7 | 98 (ee) |
| Intermediate 3 | Delbin reaction + acid/base workup | Ethyl acetate, ethanol | Room temp | 2 hours + 48 hours | 90 | 98 |
| Intermediate 4 | Acylation with EDCI/HOBt + triethylamine | DMF | 25 | Not specified | Not stated | Not stated |
| Vilanterol | Reduction with NaBH4 + BF3·Et2O | Anhydrous THF | 0 to reflux | 4 hours | 88 | 98 |
This method represents a significant improvement in vilanterol synthesis, balancing efficiency, safety, and cost.
Comparative Analysis of Preparation Methods
| Aspect | CN104744270A Method | CN109574860B Method | Traditional WO2003024439 Method |
|---|---|---|---|
| Number of Steps | Fewer, simplified | 4 main steps + intermediate purifications | >10 steps, longer route |
| Use of Hazardous Reagents | Avoids bromine, sodium hydride early | Uses NaBH4/BF3·Et2O but controlled | Uses sodium hydride, bromine, butyllithium |
| Reaction Conditions | Mild, room temperature preferred | Mild, controlled temperatures | More stringent, anhydrous and low temp |
| Chiral Purity Control | Improved via easier intermediates | High ee via chiral resolution | Difficult to control chiral purity |
| Industrial Scalability | Designed for scale-up | Suitable for industrial production | Limited due to complexity and hazards |
| Yield and Purity | Improved yields, high purity | High yields (84-90%), purity ~98% | Lower overall yield, purification challenges |
| Cost Considerations | Uses cheaper reagents and solvents | Reduces expensive reagents | High cost due to reagents and multiple steps |
Summary of Research Results and Industrial Implications
- The 2013 and 2019 patents represent significant advancements in the preparation of this compound, focusing on simplifying synthetic routes and improving industrial feasibility.
- The use of chiral resolution agents such as (S)-(+)-phenylglycine ensures high enantiomeric purity, critical for pharmaceutical efficacy.
- The avoidance or controlled use of hazardous reagents enhances safety and reduces environmental impact.
- Reaction conditions are optimized for mild temperatures and common solvents, facilitating scale-up.
- Yields ranging from 66.7% to 90% per step and final product purities around 98% demonstrate the efficiency and quality of these methods.
- The detailed procedural steps, including workup and purification, are designed to minimize impurities and maximize product stability.
Chemical Reactions Analysis
Types of Reactions
Vilanterol Dimer undergoes various chemical reactions, including:
Oxidation: Vilanterol can be oxidized under specific conditions, leading to the formation of degradation products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Vilanterol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives and degradation products of Vilanterol, which are analyzed for their pharmacological activity and stability .
Scientific Research Applications
Vilanterol Dimer has several scientific research applications:
Mechanism of Action
Vilanterol Dimer exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs . This mechanism is similar to that of other beta2-adrenergic agonists but with a longer duration of action .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- β2-Adrenoceptor (β2-AR) Affinity: Vilanterol exhibits subnanomolar affinity for β2-AR, comparable to salmeterol but higher than olodaterol, formoterol, and indacaterol .
- Selectivity :
Vilanterol shows superior selectivity for β2-AR over β1- and β3-AR compared to formoterol and indacaterol, reducing off-target effects .
Functional Efficacy and Duration of Action
Off-Target Effects: VMAT2 Inhibition
Vilanterol inhibits vesicular monoamine transporter 2 (VMAT2) with an IC50 of 47 ± 14 nM, similar to tetrabenazine (TBZ) and SMT. In contrast, carvedilol and formoterol exhibit 3.5-fold and 11-fold weaker inhibition, respectively .
Data Tables
Table 1: Comparative Pharmacological Profiles of LABAs
| Compound | β2-AR Affinity (nM) | Selectivity (β2/β1, β2/β3) | Intrinsic Efficacy | Duration of Action (h) | VMAT2 IC50 (nM) |
|---|---|---|---|---|---|
| Vilanterol | 0.1–0.3 | >1,000 / >1,000 | High | >24 | 47 ± 14 |
| Salmeterol | 0.1–0.3 | ~100 / ~100 | Low | ~12 | N/A |
| Formoterol | 1–3 | ~10 / ~10 | Moderate | ~12 | 517 ± 155 |
| Indacaterol | 0.5–1.0 | ~100 / ~100 | High | >24 | N/A |
| Olodaterol | 1–2 | ~100 / ~100 | Moderate | >24 | N/A |
Table 2: Adverse Event Incidence in COPD Trials
| Compound | Most Common AEs | Serious AEs Incidence |
|---|---|---|
| Vilanterol | URTI, headache | 0% (25 µg dose) |
| Olodaterol | COPD exacerbation, nasopharyngitis | Comparable to placebo |
| Indacaterol | COPD worsening, cough | Low |
Vilanterol Dimer in Context
Role as an Impurity
The This compound is synthesized as a reference standard for analytical testing. It aids in:
Comparison with Other Impurities
Its structural analysis involves NMR and IR spectroscopy, similar to methods used for sulfonate-doped polyaniline dimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
